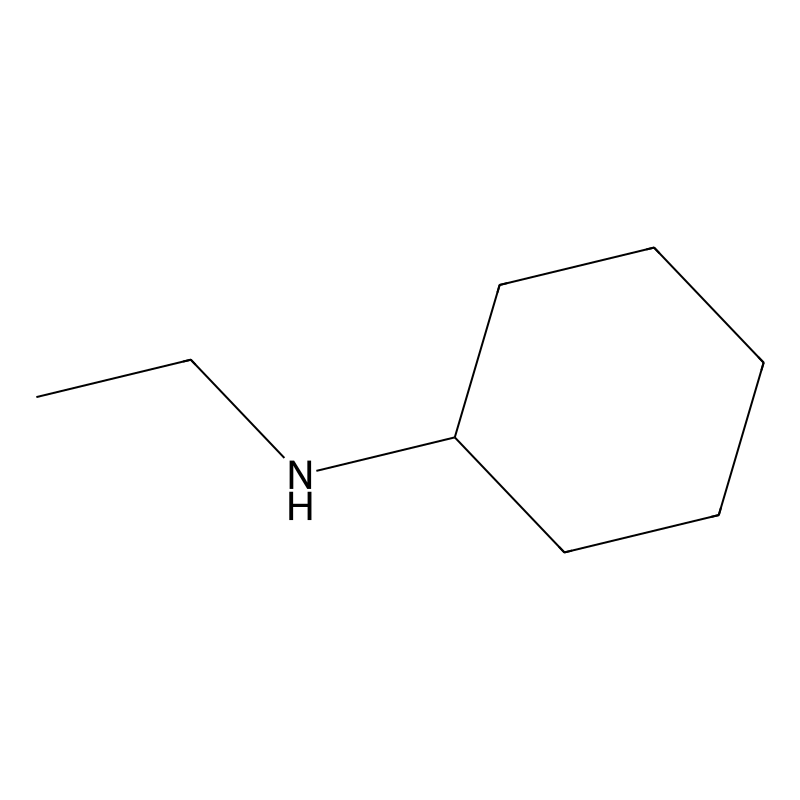

N-Ethylcyclohexylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Chemistry

N-EtCyl can be used as a starting material for the synthesis of other organic compounds. Due to the presence of the amine group (NH2), it can participate in various reactions like acylation, alkylation, and condensation reactions. However, specific research examples utilizing N-EtCyl in this way are limited in publicly available sources.

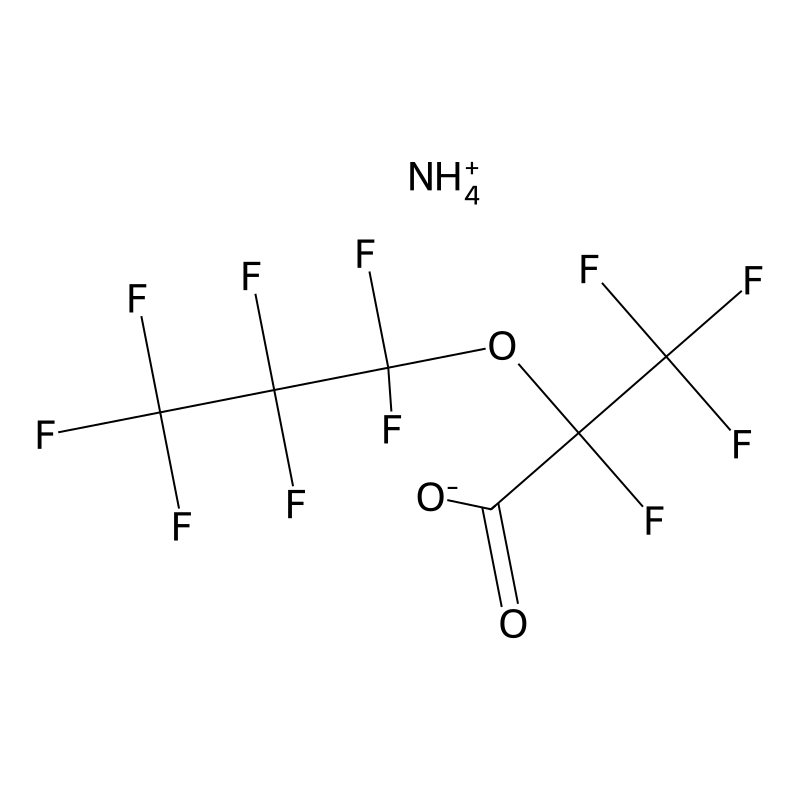

Material Science

Research suggests N-EtCyl may have applications in the development of new materials. For instance, a study published in the journal "Molecules" explored the use of N-EtCyl derivatives in the design of ionic liquids. These ionic liquids possess unique properties like high thermal stability and conductivity, making them potentially useful in various industrial applications [].

N-Ethylcyclohexylamine is an organic compound characterized by the molecular formula CHN and a molecular weight of approximately 127.23 g/mol. It is a cyclic amine derived from cyclohexylamine, with an ethyl group attached to the nitrogen atom. This compound is known for its potential applications in various chemical processes, particularly in the synthesis of other organic compounds and as a reagent in organic chemistry.

- Neutralization Reactions: It reacts with acids to form salts and water, often releasing heat in exothermic processes .

- Hydrogenation: The compound can be synthesized through hydrogenation processes involving ethylaniline or cyclohexanone under specific conditions .

- Reactivity with Oxidizing Agents: N-Ethylcyclohexylamine can react vigorously with oxidizing materials, posing safety risks during handling .

The biological activity of N-Ethylcyclohexylamine includes potential toxicity and irritant properties. It is classified as a corrosive substance that can cause skin, eye, and respiratory tract injuries upon exposure. Inhalation of vapors may lead to chemical pneumonitis, indicating its hazardous nature when not handled properly .

N-Ethylcyclohexylamine can be synthesized through two primary methods:

- Hydrogenation of Ethylaniline:

- Amination of Cyclohexanone:

Studies on N-Ethylcyclohexylamine's interactions reveal its reactivity profile:

- It is known to neutralize acids effectively, which can be utilized in various industrial processes.

- The compound's compatibility with other chemicals is limited; it may react adversely with isocyanates and halogenated organics, necessitating careful handling and storage practices .

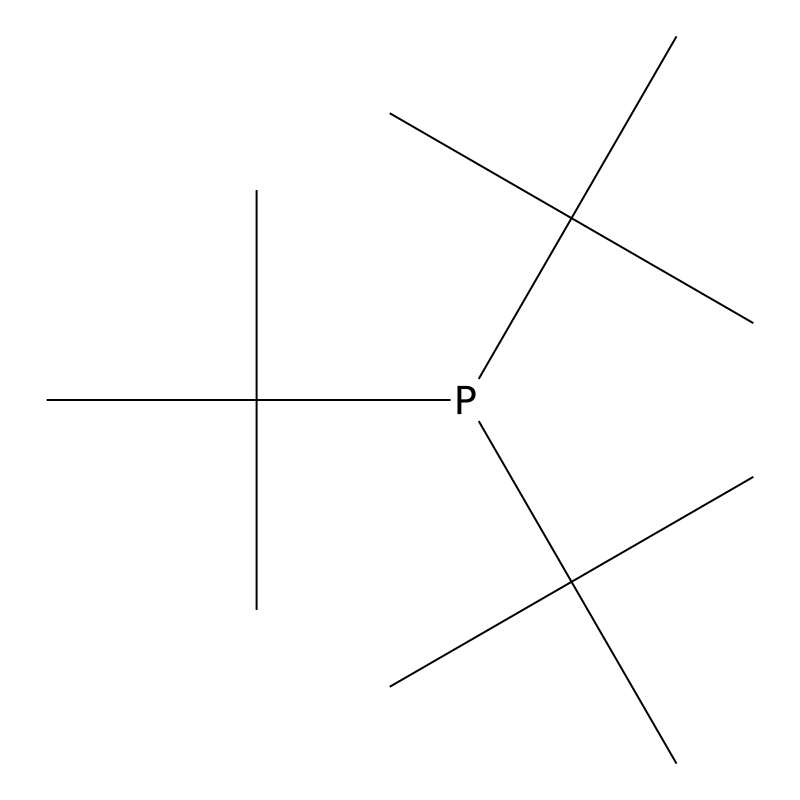

N-Ethylcyclohexylamine shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Cyclohexylamine | CHN | Lacks ethyl group; simpler structure |

| Diethylamine | CHN | Contains two ethyl groups; more basic properties |

| Ethylamine | CHN | Smallest structure; highly volatile |

| N,N-Diethylcyclohexylamine | CHN | Contains two ethyl groups; larger and more complex |

Uniqueness of N-Ethylcyclohexylamine

N-Ethylcyclohexylamine's unique structure allows it to exhibit specific chemical properties that differ from those of simpler amines or other cyclic amines. Its application as an intermediate in organic synthesis sets it apart from more basic amines that may not have the same reactivity or utility in complex

Physical Description

XLogP3

Boiling Point

164.0 °C

164 °C @ 760 MM HG

Flash Point

86 °F OC

Vapor Density

Density

0.868 @ 0 °C/0 °C

Melting Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (78.43%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H412 (33.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant